Pentamustine

概要

説明

準備方法

The synthesis of pentamustine involves multiple steps, starting with the conversion of 2,4-dinitroaniline to a compound that can be further processed into this compound hydrochloride . The process is designed to be simple, convenient, economical, and industrially viable . The current commercial preparation of this compound hydrochloride entails at least nine synthetic steps, involving the use of several hazardous reagents, such as thionyl chloride .

化学反応の分析

ペンタムスチンは、以下を含むさまざまな化学反応を起こします。

酸化還元: これらの反応は、それぞれ電子を獲得または失うことを含みます。

置換: この反応は、1つの原子または原子群を別の原子または原子群と交換することを含みます。

一般的な試薬と条件: ペンタムスチンの合成には、多くの場合、塩化チオニルなどの試薬と、制御された温度と圧力などの条件が含まれます.

科学的研究の応用

Treatment of Hematological Malignancies

Pentamustine has shown effectiveness in treating:

- Chronic Lymphocytic Leukemia (CLL) : It is often used as a treatment option for patients who are refractory to other therapies.

- Non-Hodgkin Lymphoma (NHL) : Particularly in cases where patients have relapsed or are refractory to rituximab-based therapies.

Table 1: Efficacy of this compound in Hematological Malignancies

| Condition | Overall Response Rate (%) | Median Duration of Response (Months) | Notable Side Effects |

|---|---|---|---|

| Chronic Lymphocytic Leukemia | 75% | 9.2 | Neutropenia, nausea |

| Non-Hodgkin Lymphoma | 74.3% | 5.6 | Fatigue, infection |

Combination Therapies

Recent studies have explored the use of this compound in combination with other agents to enhance therapeutic outcomes. For instance, combining this compound with rituximab has been shown to improve response rates in patients with refractory B-cell malignancies .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its use:

- Absorption : Administered intravenously, it demonstrates rapid distribution.

- Elimination Half-Life : The effective half-life is approximately 40 minutes, with active metabolites persisting longer.

- Drug Interactions : Caution is advised when used with other myelosuppressive agents due to increased risk of hematologic toxicities .

Case Study: Efficacy in Rituximab-Refractory Patients

A multicenter study involving 100 patients with rituximab-refractory indolent B-cell lymphoma reported an overall response rate of 75%, with a median duration of response of 9.2 months . The study highlighted the potential of this compound as a salvage therapy.

Long-Term Safety Analysis

Long-term safety data indicate that while this compound is generally well-tolerated, it can lead to significant hematologic adverse events such as neutropenia (61%) and thrombocytopenia (25%). Monitoring and management strategies are essential for mitigating these risks .

作用機序

ペンタムスチンは、他の分子に共有結合する求電子性アルキル基を形成できる二官能性メクロレタミン誘導体です . アルキル化剤としてのこの機能を通じて、ペンタムスチンはDNA塩基間に鎖内および鎖間架橋を引き起こし、細胞死をもたらします . これは、活性細胞と休止細胞の両方に有効です .

6. 類似の化合物との比較

ペンタムスチンは、アルキル化剤とプリンアナログの両方の特徴を兼ね備えた構造により、ユニークです . 類似の化合物には、以下が含まれます。

シクロホスファミド: 化学療法で使用される別のアルキル化剤です。

クロラムブシル: 慢性リンパ性白血病の治療に使用される窒素マスタードアルキル化剤です。

メルファラン: 多発性骨髄腫の治療に使用されるアルキル化剤です.

ペンタムスチンの独特の構造と作用機序により、さまざまな癌の治療や科学研究において貴重な化合物となっています。

類似化合物との比較

Pentamustine is unique due to its structure, which combines features of both alkylating agents and purine analogs . Similar compounds include:

Cyclophosphamide: Another alkylating agent used in chemotherapy.

Chlorambucil: A nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia.

Melphalan: An alkylating agent used in the treatment of multiple myeloma.

This compound’s distinct structure and mechanism of action make it a valuable compound in the treatment of various cancers and in scientific research.

生物活性

Pentamustine is a synthetic alkylating agent that has garnered attention in oncological research for its unique biological activity against various cancers. This article explores the compound's mechanism of action, efficacy, and clinical applications, supported by data tables and case studies.

This compound functions primarily through the following mechanisms:

- DNA Cross-linking : By forming covalent bonds with DNA, this compound disrupts the cell cycle, particularly affecting rapidly dividing cancer cells. This cross-linking leads to apoptosis (programmed cell death) and is particularly effective in both actively dividing and quiescent cells.

- Metabolite Formation : The compound undergoes hydrolysis to produce metabolites that may exhibit varying degrees of cytotoxicity, contributing to its overall anticancer activity.

Efficacy Against Cancer Types

This compound has shown efficacy in various cancer types, including:

- Chronic Lymphocytic Leukemia (CLL) : Studies indicate that this compound is effective in CLL, with its efficacy potentially influenced by specific biomarkers such as CD69 expression .

- Non-Hodgkin Lymphoma : Clinical trials have demonstrated its utility in treating non-Hodgkin lymphoma, often in combination with other agents like rituximab .

Comparative Analysis with Other Alkylating Agents

The following table summarizes this compound's structural and functional characteristics compared to other alkylating agents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Synthetic nitrogen mustard | Exhibits both alkylating and potential antimetabolic action |

| Bendamustine | Bifunctional mechlorethamine derivative | Combines properties of an alkylator and purine analogue |

| Chlorambucil | Nitrogen mustard derivative | Primarily acts as an alkylating agent |

| Carmustine | Cyclic structure | Effective across the blood-brain barrier |

| Ifosfamide | Different side-chain | Used for solid tumors with unique metabolic pathways |

Case Studies and Clinical Trials

Case Study 1: Efficacy in CLL

A study investigated the role of CD69 as a predictive biomarker for response to this compound in CLL patients. Results indicated that higher CD69 expression correlated with better treatment outcomes .

Clinical Trial Example

In a randomized phase III trial involving patients with relapsed multiple myeloma, this compound was compared with standard therapies. The results showed significant progression-free survival benefits when combined with rituximab compared to traditional chemotherapy regimens .

Research Findings

Recent research highlights the following findings regarding this compound:

- Cellular Response : In vitro studies reveal that this compound maintains activity against cells with dysfunctional apoptotic pathways, showcasing its robustness as an anticancer agent .

- Combination Therapies : The combination of this compound with other agents such as rituximab has been shown to enhance therapeutic efficacy, particularly in older populations suffering from hematologic malignancies .

特性

CAS番号 |

73105-03-0 |

|---|---|

分子式 |

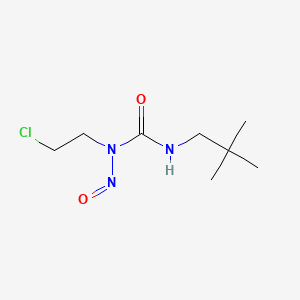

C8H16ClN3O2 |

分子量 |

221.68 g/mol |

IUPAC名 |

1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea |

InChI |

InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13) |

InChIキー |

UOAFGUOASVSLPK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CNC(=O)N(CCCl)N=O |

正規SMILES |

CC(C)(C)CNC(=O)N(CCCl)N=O |

Key on ui other cas no. |

73105-03-0 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。